[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile
Description
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile is an organic compound characterized by the presence of a difluorophenyl group attached to an ethylidene moiety, which is further connected to a propanedinitrile group
Properties
CAS No. |
917590-51-3 |
|---|---|
Molecular Formula |
C11H6F2N2 |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-[1-(2,6-difluorophenyl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C11H6F2N2/c1-7(8(5-14)6-15)11-9(12)3-2-4-10(11)13/h2-4H,1H3 |
InChI Key |
BJZUYHNYCBRYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[1-(2,6-Difluorophenyl)ethylidene]aminooxyacetic acid: Similar in structure but contains an aminooxy group instead of nitrile groups.
[1-(2,6-Difluorophenyl)ethylidene]hydrazine: Contains a hydrazine moiety instead of nitrile groups.
Uniqueness
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile is unique due to its combination of a difluorophenyl group and nitrile functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFN
- IUPAC Name : 1-(2,6-Difluorophenyl)ethylidene)propanedinitrile
This structure features a difluorophenyl group attached to a propanedinitrile moiety, which is significant for its biological interactions.
The biological activity of [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile is primarily associated with its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can block their activity and influence metabolic pathways.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further studies in infectious disease treatment.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Studies
Several studies have evaluated the biological activity of [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile:
- Cytotoxicity : In vitro tests demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The IC values for these cell lines were found to be in the low micromolar range, indicating significant potency.
| Cell Line | IC (μM) |
|---|---|
| HepG2 | 21.00 |
| MCF-7 | 26.10 |
- Mechanistic Insights : Molecular docking studies suggested that [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile interacts with key proteins involved in cancer progression, such as VEGFR-2. This interaction may lead to the inhibition of angiogenesis and tumor growth.
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The study employed both in vitro assays and molecular docking simulations to assess binding affinities and biological activity:
- Study Design : Researchers synthesized the compound and performed cytotoxicity assays alongside molecular docking analyses.
- Results : The compound displayed significant binding affinity for VEGFR-2 with an IC value of 65 nM. Additionally, it showed selective toxicity towards cancer cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
